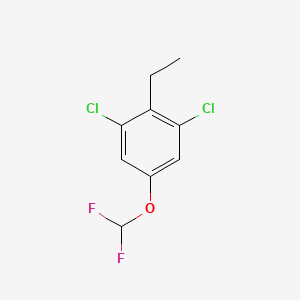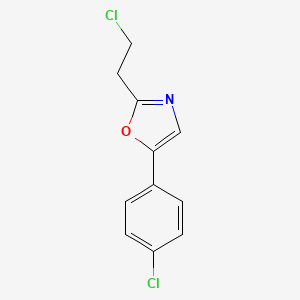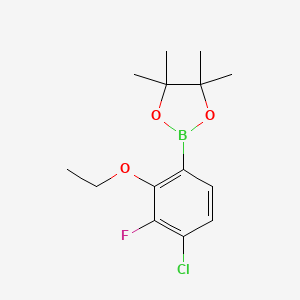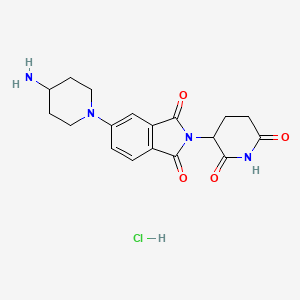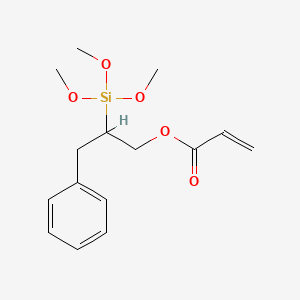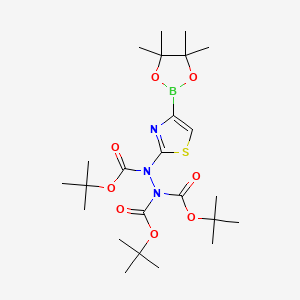
5-Bromo-3-fluoro-2-(tetrahydro-2H-pyran-4-ylamino)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-3-FLUORO-2-((TETRAHYDRO-2H-PYRAN-4-YL)AMINO)BENZONITRILE is an organic compound that features a bromine, fluorine, and a tetrahydropyranyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-3-FLUORO-2-((TETRAHYDRO-2H-PYRAN-4-YL)AMINO)BENZONITRILE typically involves multiple steps:
Starting Materials: The synthesis begins with 5-bromo-2-fluorobenzonitrile.
Reaction Conditions: The reactions are usually carried out in an inert atmosphere, often using solvents like dichloromethane or dimethylformamide, and may require catalysts or reagents such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-3-FLUORO-2-((TETRAHYDRO-2H-PYRAN-4-YL)AMINO)BENZONITRILE can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
5-BROMO-3-FLUORO-2-((TETRAHYDRO-2H-PYRAN-4-YL)AMINO)BENZONITRILE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, potentially targeting specific biological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-BROMO-3-FLUORO-2-((TETRAHYDRO-2H-PYRAN-4-YL)AMINO)BENZONITRILE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-fluorobenzonitrile: A precursor in the synthesis of the target compound.
5-Bromo-3-fluoro-2-hydroxybenzonitrile: Another derivative with similar structural features.
Uniqueness
The presence of the tetrahydropyranyl group in 5-BROMO-3-FLUORO-2-((TETRAHYDRO-2H-PYRAN-4-YL)AMINO)BENZONITRILE distinguishes it from other similar compounds, potentially offering unique reactivity and biological activity.
Properties
Molecular Formula |
C12H12BrFN2O |
|---|---|
Molecular Weight |
299.14 g/mol |
IUPAC Name |
5-bromo-3-fluoro-2-(oxan-4-ylamino)benzonitrile |
InChI |
InChI=1S/C12H12BrFN2O/c13-9-5-8(7-15)12(11(14)6-9)16-10-1-3-17-4-2-10/h5-6,10,16H,1-4H2 |
InChI Key |
DHQGLNNDUDTVCG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=C(C=C(C=C2F)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


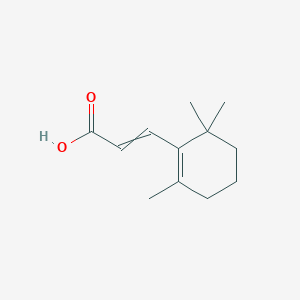

![N-butyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline](/img/structure/B14038350.png)
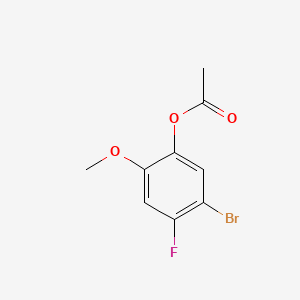
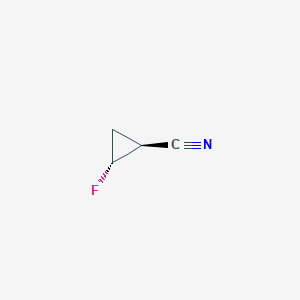
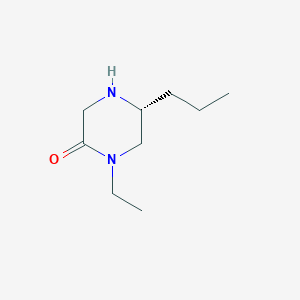
![2-Amino-2-((1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-YL)acetic acid](/img/structure/B14038389.png)
![furo[2,3-C]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14038394.png)
